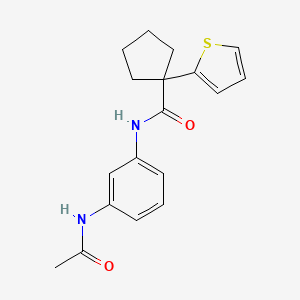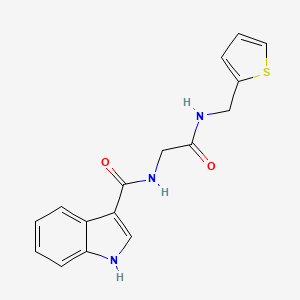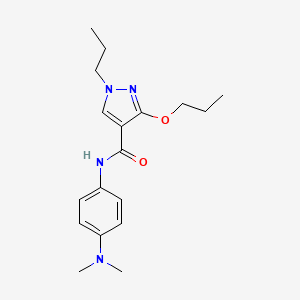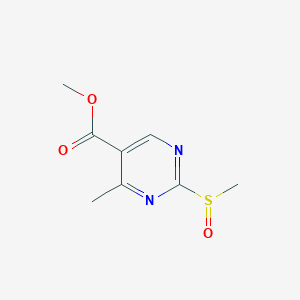
Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate, also known as MMSPC, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MMSPC is a member of the pyrimidine family of compounds and is characterized by its unique chemical structure, which has both methyl and methylsulfinyl groups attached to a pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Epigenetic Modifications and Cancer Therapy
Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate is related to compounds that have significant applications in the field of epigenetic modifications, particularly in cancer therapy. DNA methylation, involving the addition of a methyl group to the cytosine base, plays a crucial role in gene expression regulation. Abnormal methylation patterns can lead to various diseases, including cancer. DNA methyltransferase inhibitors, which include analogs of nucleoside deoxycitidine such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in reactivating tumor suppressor genes by inhibiting DNA hypermethylation. These inhibitors have demonstrated encouraging antileukemic activity, highlighting their potential in treating malignancies through epigenetic mechanisms (Goffin & Eisenhauer, 2002).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), are another application area related to methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate. These compounds are used extensively to treat cancer, affecting over 2 million patients annually. The synthesis of 5-FU, including methods incorporating radioactive and stable isotopes, is crucial for understanding its metabolism and biodistribution. Additionally, new insights into how fluorinated pyrimidines disrupt nucleic acid structure and function, alongside the roles of RNA and DNA modifying enzymes in their cytotoxicity, are advancing the precision of cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Biopolymer Modification for Drug Delivery
Chemical modification of xylan into biopolymer ethers and esters creates compounds with specific properties beneficial for various applications, including drug delivery. The synthesis of novel xylan esters through the conversion of hemicellulose with various activating agents under conditions suitable for creating xylan-4-[N,N,N-trimethylammonium]butyrate chloride moieties showcases the versatility of pyrimidine derivatives in creating materials for pharmaceutical applications. Such modifications can produce spherical nanoparticles used for drug delivery, illustrating the potential of pyrimidine derivatives in advanced medical applications (Petzold-Welcke et al., 2014).
Synthesis of N-Heterocycles
Pyranopyrimidine cores are crucial for synthesizing compounds used in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The synthesis of substituted pyranopyrimidines through multicomponent reactions utilizing diversified catalysts, including organocatalysts and nanocatalysts, highlights the significance of methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate derivatives in developing new pharmaceuticals (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
methyl 4-methyl-2-methylsulfinylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-6(7(11)13-2)4-9-8(10-5)14(3)12/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTIMMYQBQULHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-(methylsulfinyl)-5-pyrimidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

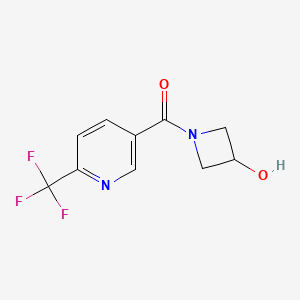
![ethyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2574244.png)
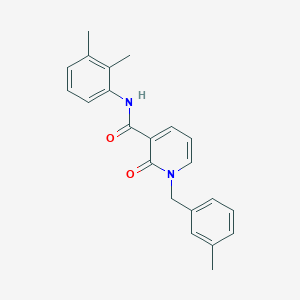
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2574248.png)
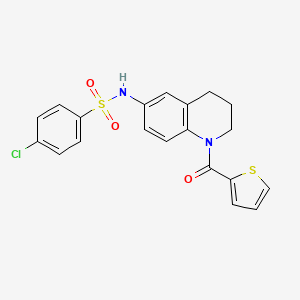
![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2574252.png)
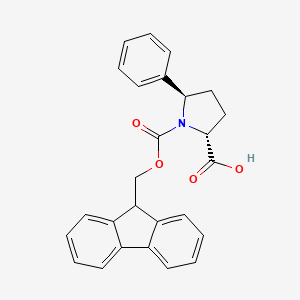
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)
![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574256.png)
![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)
![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)
